1-Boc-3-Carbamoylpiperazine

Medicinal Chemistry Drug Discovery PROTAC Development

1-Boc-3-carbamoylpiperazine is a dual-functional piperazine building block combining a Boc-protected amine with a primary carbamoyl group. This orthogonal reactivity—selective deprotection under mild acid versus hydrogen-bonding/derivatization at the carboxamide—enables precise, sequential functionalization critical for PROTAC linker assembly, fragment-based drug discovery, and CNS-penetrant candidate synthesis. With consistent ≥98% purity, batch-specific NMR/HPLC/GC documentation, and a robust multi-vendor supply chain, this intermediate reduces variability in hit-to-lead campaigns and accelerates your synthetic route.

Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
CAS No. 112257-24-6
Cat. No. B048270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Carbamoylpiperazine
CAS112257-24-6
Molecular FormulaC10H19N3O3
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
InChIInChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)
InChIKeyRNNSDOSONODDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-Carbamoylpiperazine (CAS 112257-24-6): A Boc-Protected Piperazine Building Block with Carbamoyl Functionality


1-Boc-3-carbamoylpiperazine (tert-butyl 3-carbamoylpiperazine-1-carboxylate) is a functionalized piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a primary carbamoyl (carboxamide) group at the 3-position. This combination yields a versatile synthetic intermediate with a molecular formula of C₁₀H₁₉N₃O₃ and a molecular weight of 229.28 g/mol. It is widely employed as a building block in medicinal chemistry and drug discovery [1], with documented use in PROTAC (Proteolysis Targeting Chimera) development [2] and as a key intermediate in pharmaceutical syntheses described in patent literature [3].

Why 1-Boc-3-Carbamoylpiperazine Cannot Be Replaced by Simpler Boc-Piperazines or Unprotected Analogs


In-class compounds like 1-Boc-piperazine (CAS 57260-71-6) or 3-carbamoylpiperazine (CAS 79744-11-9) lack the dual orthogonal functionalities present in 1-Boc-3-carbamoylpiperazine. The Boc group enables selective protection and subsequent deprotection under mild acidic conditions, while the carbamoyl moiety provides a hydrogen-bonding handle and a site for further derivatization. Simply substituting with 1-Boc-piperazine removes the carbamoyl group's polarity and hydrogen-bonding capacity (ΔPSA ≈ +43 Ų, ΔLogP ≈ -0.45) [1], while using unprotected 3-carbamoylpiperazine eliminates the controlled reactivity afforded by the Boc group. These differences directly impact synthetic strategy, physicochemical properties, and ultimate biological performance of derived compounds, as demonstrated by their distinct applications in PROTAC linker design and patent-protected pharmaceutical intermediates [2][3].

Quantitative Differentiation of 1-Boc-3-Carbamoylpiperazine Against Closest Analogs


Enhanced Polarity and Hydrogen-Bonding Capacity vs. 1-Boc-Piperazine

1-Boc-3-carbamoylpiperazine exhibits significantly higher polarity and hydrogen-bonding capacity compared to the commonly used building block 1-Boc-piperazine (CAS 57260-71-6), as quantified by Polar Surface Area (PSA) and LogP values [1]. This difference influences solubility, permeability, and target engagement in biological systems.

Medicinal Chemistry Drug Discovery PROTAC Development

Demonstrated Utility as a PROTAC Linker Component with HDAC6 Degradation Activity

Derivatives of 1-Boc-3-carbamoylpiperazine have been incorporated into PROTAC molecules and evaluated for degradation activity. A PROTAC containing this scaffold showed an EC50 of 6.5 nM for HDAC6 degradation in human MM1.S cells after 24 hours [1], demonstrating the functional relevance of this building block in targeted protein degradation applications.

PROTACs Targeted Protein Degradation HDAC6

Validated Synthetic Route with Documented Yield and Purity Specifications

A reported synthetic route for 1-Boc-3-carbamoylpiperazine from 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid achieved a yield of 49% . Commercial vendors consistently provide this compound with a minimum purity specification of 98% (HPLC), supported by batch-specific analytical data (NMR, HPLC, GC) .

Organic Synthesis Process Chemistry Quality Control

Patent-Cited Intermediate for CNS-Targeted Pharmaceuticals

1-Boc-3-carbamoylpiperazine is explicitly cited as an intermediate in patent WO2005/026156 A1 by AstraZeneca [1], and also appears in Bristol-Myers Squibb patent US5382584 [2], indicating its established role in the synthesis of bioactive molecules, particularly those targeting the central nervous system.

Pharmaceutical Intermediates CNS Drug Discovery Patent Literature

Optimal Use Cases for 1-Boc-3-Carbamoylpiperazine in Research and Development


PROTAC Linker Design and Targeted Protein Degradation

The compound's dual functionality (Boc-protected amine and carbamoyl group) makes it an ideal linker component in PROTACs, enabling connection of an E3 ligase ligand to a target protein ligand. As evidenced by a PROTAC derivative with an EC50 of 6.5 nM for HDAC6 degradation [1], this scaffold can be effectively utilized in the development of selective degraders for challenging therapeutic targets.

Synthesis of CNS-Active Pharmaceutical Intermediates

1-Boc-3-carbamoylpiperazine is a valuable building block for constructing CNS-penetrant drug candidates. Its moderate LogP (0.6476) and high PSA (84.66 Ų) align with favorable CNS drug-like properties, and its patent citations in AstraZeneca and Bristol-Myers Squibb portfolios [2] confirm its utility in the synthesis of bioactive molecules targeting neurological disorders.

Medicinal Chemistry Campaigns Requiring Controlled Orthogonal Functionality

The orthogonal nature of the Boc and carbamoyl groups allows for selective deprotection and functionalization, facilitating the construction of complex molecules with multiple sites for further derivatization. This is particularly valuable in fragment-based drug discovery and diversity-oriented synthesis, where precise control over reaction sequence is critical.

Quality-Controlled Building Block for High-Throughput Screening Libraries

With commercial availability at ≥98% purity and batch-specific analytical documentation (NMR, HPLC, GC) , this compound is suitable for incorporation into screening libraries where compound integrity and reproducibility are paramount. The robust supply chain and documented specifications reduce variability in hit-to-lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-Carbamoylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.